molecular formula C22H25NO4 B1678488 Pitofenone CAS No. 54063-52-4

Pitofenone

Cat. No. B1678488
CAS RN: 54063-52-4
M. Wt: 367.4 g/mol
InChI Key: NZHMAQSCHUSSSJ-UHFFFAOYSA-N
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Description

Pitofenone is an antispasmodic drug that is used to relieve pain and spasms of smooth muscles of the stomach, intestines, urinary tract, biliary tract, and uterus . It is typically used in combination with fenpiverinium bromide and metamizole sodium .


Molecular Structure Analysis

The molecular formula of Pitofenone is C22H25NO4 . The molar mass is 367.445 g·mol−1 . The IUPAC name is Methyl 2-{4-[2-(piperidin-1-yl)ethoxy]benzoyl}benzoate .

Scientific Research Applications

Environmental Impact and Detection

Pitofenone, known for its antispasmodic effects, is present in several pharmaceutical products like Spasmalgon, Baralgin, Boralgin, or Litorgin. After consumption, pitofenone can enter the environment through urban water treatment processes. Addressing the environmental implications, Popeneciu, Moldovan, and Ristoiu (2013) highlighted the need for quantitative determination in environmental matrices, emphasizing the use of chromatographic and mass spectrometric systems for pitofenone detection in water matrices (Popeneciu et al., 2013).

Biochemical Interactions

On the biochemical front, pitofenone has been studied for its interaction with biological systems. Punekar and Kulkarni (1991) revealed that pitofenone inhibits the activity of acetylcholinesterase from both bovine erythrocytes and electric eel, suggesting its potent inhibitory action on this enzyme, with implications for its anticholinesterase and corresponding antimuscarinic activities (Punekar & Kulkarni, 1991).

Antispasmodic Properties

Investigations into pitofenone's therapeutic properties have particularly focused on its antispasmodic characteristics. Bal-Tembe et al. (1997) synthesized ester analogues of pitofenone to identify a metabolically stable and potent antispasmodic compound. Their research identified HL 752, an analogue demonstrating potent and long-lasting antispasmodic activity, marking it as a candidate for clinical development (Bal-Tembe et al., 1997).

Synthesis and Pharmaceutical Relevance

From a pharmaceutical synthesis perspective, Miao and Ge (2013) documented the palladium-catalyzed chemoselective decarboxylative cross-coupling of benzoic acids with α-oxocarboxylic acids, a novel approach in arene sp(2) C-H functionalization. This methodology has practical implications in the synthesis of pitofenone, underlining its relevance in pharmaceutical product development (Miao & Ge, 2013).

Safety And Hazards

Pitofenone may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is contraindicated in patients hypersensitive to the drug or any of the other drugs in the combined preparation .

properties

IUPAC Name

methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-26-22(25)20-8-4-3-7-19(20)21(24)17-9-11-18(12-10-17)27-16-15-23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHMAQSCHUSSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048381
Record name Pitofenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pitofenone

CAS RN

54063-52-4
Record name Pitofenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54063-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pitofenone [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pitofenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15947
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pitofenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PITOFENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09N8K7YJY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
303
Citations
SK Kulkarni, CS Patil, NK Jain, A Singh - 2004 - nopr.niscpr.res.in
… As revealed in the present study pitofenone another smooth … further investigated on pitofenone induced antispasmodic effect … of antispasmodic activity of pitofenone, whereas analgin …
Number of citations: 10 nopr.niscpr.res.in
SK Kulkarni, I Ninan, A Singh - Indian journal of Pharmacology, 1998 - ijp-online.com
… combination with pitofenone and … pitofenone (2.5 x10-6 mol Ll) and fenpiverinium (2.3 x10-8 mol Ll). Conclusion: The present study suggests that combination of diclofenac, pitofenone …
Number of citations: 9 ijp-online.com
R Vijayalakshmi, S Anbazhagan - Asian Journal of Research in …, 2011 - indianjournals.com
A simple, selective, rapid and precise RP-HPLC has been developed for the simultaneous estimation of Metamizole sodium and Pitofenone HCl in presence of Fenpiverinium bromide …
Number of citations: 5 www.indianjournals.com
IM Savic, IMS Gajic, PS Sibinovic - Analytical Letters, 2020 - Taylor & Francis
A spectrophotometric method was developed for the simultaneous determination of metamizole sodium, pitofenone hydrochloride, and fenpiverinium bromide in the ternary synthetic …
Number of citations: 2 www.tandfonline.com
YR Latha - 2009 - search.proquest.com
Polymorphism is defined as the ability of a drug compound to crystallize into more than one different crystalline form, with different packing arrangements or conformations within the …
Number of citations: 1 search.proquest.com
L Hertle, H Nawrath - Urologia Internationalis, 1984 - europepmc.org
… EC50 of pitofenone amounted to 2 X 10(-4) mol/l. Uptake measurements of 14C- pitofenone (… The results show that pitofenone has a direct relaxant effect on smooth muscle of the upper …
Number of citations: 6 europepmc.org
H Popeneciu, D Ristoiu, I Bratu… - Studia Universitatis …, 2016 - search.ebscohost.com
… The attempts to grow crystals of pitofenone hydrochloride suitable for single crystal … pitofenone is relatively small. Another interesting feature of the complexation is that the pitofenone …
Number of citations: 3 search.ebscohost.com
H Popeneciu, Z Moldovan, D Ristoiu - AIP Conference Proceedings, 2013 - pubs.aip.org
Pharmaceutical residues in the environment, and their potential toxic effects, have been recognized as one of the emerging research area in the environmental chemistry. Pitofenone is …
Number of citations: 4 pubs.aip.org
JC Farkas, P Larrouturou, JP Morin… - Current therapeutic …, 1992 - pascal-francis.inist.fr
Analgesic efficacy of an injectable acetaminophen versus a dipyrone plus pitofenone plus fenpiverinium association after abdominal aortic repair … Analgesic efficacy of an injectable …
Number of citations: 35 pascal-francis.inist.fr
L Hertle, H Nawrath - Urologia Internationalis, 1984 - karger.com
… EC50 of pitofenone amounted to 2 X 10~4 mol/1. Uptake measurements of l4C-pitofenone (2 … The results show that pitofenone has a direct relaxant effect on smooth muscle of the upper …
Number of citations: 6 karger.com

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